molecular formula C13H7F6NO2 B5504757 N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B5504757
M. Wt: 323.19 g/mol
InChI Key: XZEFVXXWWCJKHI-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with furan-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the trifluoromethyl groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted furan-2-carboxamide compounds .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its combination of trifluoromethyl groups and the furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO2/c14-12(15,16)7-4-8(13(17,18)19)6-9(5-7)20-11(21)10-2-1-3-22-10/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEFVXXWWCJKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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